Superior Ureteral Relaxing Potency vs. Standard Spasmolytics in Isolated Canine Ureter
KUL-7211 exhibits higher potency than the α1-blocker tamsulosin, the calcium-channel blocker verapamil, and the phosphodiesterase inhibitor papaverine in relaxing KCl-induced tonic contractions in isolated canine ureter [1].
| Evidence Dimension | Relaxing potency against 80 mM KCl-induced tonic contraction (pD2 value) |
|---|---|
| Target Compound Data | pD2 = 6.60 |
| Comparator Or Baseline | Tamsulosin pD2 = 5.90; Verapamil pD2 = 5.70; Papaverine pD2 = 4.88; Prazosin pD2 = 4.54 |
| Quantified Difference | KUL-7211 is 5-fold more potent than tamsulosin, 8-fold more potent than verapamil, and 50-fold more potent than papaverine based on pD2 difference (ΔpD2 = 0.70, 0.90, 1.72 respectively) |
| Conditions | Isolated canine ureter segments; functional organ bath assay |
Why This Matters
Procurement of KUL-7211 is justified for urolithiasis-focused research where higher intrinsic ureteral relaxant potency may enable lower dosing and reduced off-target cardiovascular effects.
- [1] Wanajo I, Tomiyama Y, Yamazaki Y, Kojima M, Shibata N. The potency of KUL-7211, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics. Urol Res. 2005;33(6):409-14. doi:10.1007/s00240-005-0475-5 View Source
